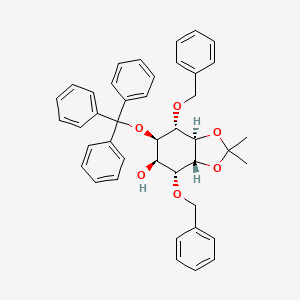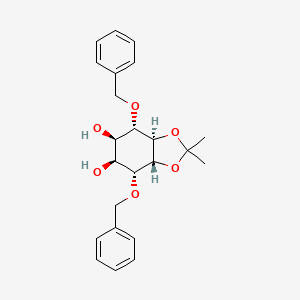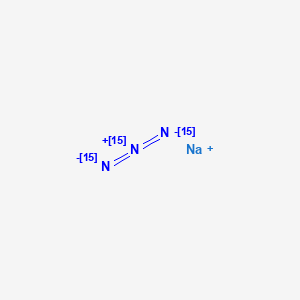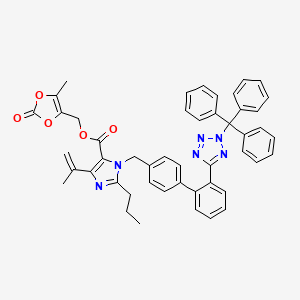
Fumonisin B2-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumonisin B2-13C34 is the 13C isotope-labelled analog of the mycotoxin, Fumonisin B2 . It is a mycotoxin derived from Fusarium and their Liseola section . It is used as an analytical standard for precise quality control of food and feed .
Synthesis Analysis
The synthesis of Fumonisin B2-13C4 involves the use of Fusarium fungi. The process involves liquid chromatographic determination methods with an efficient extraction procedure for fumonisins in rice, using artificially molded rice contaminated with fumonisins . The method involves alkaline hydrolysis during the extraction step .Molecular Structure Analysis
The molecular formula of Fumonisin B2-13C4 is 13C34H59NO14 . The molecular weight is 739.58 .Chemical Reactions Analysis
Fumonisin B2-13C4 undergoes reactions that are retained on the MAX SPE column . The determination of these reactions is done by liquid chromatography using fluorescence detection (HPLC-FL) with precolumn derivatization, or using tandem mass spectrometry (LC-MS/MS) .Physical And Chemical Properties Analysis
Fumonisin B2-13C4 is a solid substance . It has a concentration of 10 μg/mL in acetonitrile: water . It is suitable for techniques such as HPLC and gas chromatography (GC) .Mecanismo De Acción
Safety and Hazards
Fumonisin B2-13C4 is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fumonisin B2-13C4 involves the incorporation of four 13C isotopes into the molecule. This can be achieved through the use of labeled starting materials and selective reactions that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Acetone-13C3", "Acetic anhydride", "L-Phenylalanine", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: The synthesis begins with the protection of the carboxylic acid group of L-Phenylalanine using acetic anhydride to form the corresponding ester.", "Step 2: The protected L-Phenylalanine ester is then reacted with Acetone-13C3 in the presence of sodium hydroxide to form the corresponding ketone.", "Step 3: The ketone is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with acetic anhydride to form the corresponding acetate ester.", "Step 5: The acetate ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "Step 6: The carboxylic acid is then reacted with ethyl acetate and sodium bicarbonate to form the corresponding salt.", "Step 7: The salt is then treated with methanol to form the corresponding methyl ester.", "Step 8: The methyl ester is then reacted with acetic anhydride to form the corresponding acetate ester.", "Step 9: The acetate ester is then hydrolyzed using hydrochloric acid to form the final product, Fumonisin B2-13C4." ] } | |
Número CAS |
1327642-63-6 |
Fórmula molecular |
C34H59NO14 |
Peso molecular |
709.808 |
Nombre IUPAC |
(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i15+1,16+1,28+1,29+1 |
Clave InChI |
UXDPXZQHTDAXOZ-QUMWXIPGSA-N |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Sinónimos |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)


![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)


